Ethyl 4-(3-oxopropyl)benzoate

Overview

Description

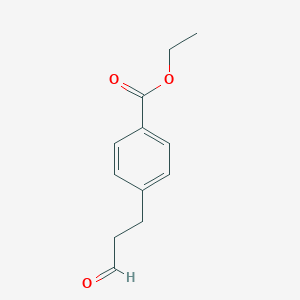

Ethyl 4-(3-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a colorless to yellow liquid that is used in various chemical syntheses and research applications. The compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 3-oxopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-oxopropyl)benzoate can be synthesized through several methods. One common route involves the esterification of 4-(3-oxopropyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of ethyl benzoate with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of ethyl benzoate to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-oxopropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(3-oxopropyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group in the 3-oxopropyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of ethyl 4-(3-hydroxypropyl)benzoate.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 4-(3-oxopropyl)benzoic acid.

Reduction: Ethyl 4-(3-hydroxypropyl)benzoate.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-oxopropyl)benzoate is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways, where it serves as a substrate or inhibitor.

Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

Industry: In the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-(3-oxopropyl)benzoate depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate that undergoes transformation by the enzyme, leading to the formation of specific products. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(3-oxopropyl)benzoate can be compared with similar compounds such as:

Ethyl 4-(3-hydroxypropyl)benzoate: Differing by the presence of a hydroxyl group instead of a carbonyl group in the 3-oxopropyl moiety.

Ethyl 4-(3-chloropropyl)benzoate: Differing by the presence of a chlorine atom instead of a carbonyl group in the 3-oxopropyl moiety.

Ethyl 4-(3-aminopropyl)benzoate: Differing by the presence of an amino group instead of a carbonyl group in the 3-oxopropyl moiety.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Biological Activity

Ethyl 4-(3-oxopropyl)benzoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

The compound features an ethyl ester group and a ketone functional group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The compound can act as a substrate for specific enzymes, leading to the formation of active metabolites that may influence metabolic pathways.

- Oxidation and Reduction Reactions : this compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols, thereby altering its biological activity .

Biological Activities

Research indicates that compounds structurally similar to this compound often exhibit various pharmacological properties, including:

- Antimicrobial Activity : Some benzoate derivatives have shown effectiveness against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

- Antiproliferative Effects : A study investigated the antiproliferative effects of related compounds on cancer cell lines. Results indicated that certain derivatives could inhibit cell growth, suggesting potential applications in cancer therapy .

- Leishmania Inhibition : Research highlighted the inhibition of Leishmania infantum by compounds similar to this compound, demonstrating their potential as therapeutic agents against parasitic infections .

- Pharmacokinetic Studies : Interaction studies with biological macromolecules revealed insights into the pharmacodynamics of the compound, indicating that it may bind effectively to target proteins involved in metabolic processes.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing Ethyl 4-(3-oxopropyl)benzoate, and how should data interpretation account for potential structural ambiguities?

- Methodology : Use a combination of 1H NMR, 13C NMR, and IR spectroscopy to confirm the ester carbonyl (C=O) and ketone (3-oxopropyl) groups. For NMR, the ester carbonyl typically resonates at ~170 ppm in 13C NMR, while the ketone carbonyl appears at ~205–215 ppm. IR absorption bands for C=O stretches should be observed at ~1720 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone). Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion confirmation. Ensure purity via HPLC (≥95%) to avoid misinterpretation of overlapping signals from impurities .

Q. How can the synthetic route for this compound be optimized to improve yield and reproducibility?

- Methodology : Employ a Friedel-Crafts acylation or esterification approach. For example, react 4-(3-oxopropyl)benzoic acid with ethanol under acid catalysis (e.g., H2SO4) at reflux. Optimize reaction time (typically 6–12 hours) and molar ratios (acid:alcohol = 1:3). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Post-synthesis, purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Yield improvements (>70%) are achievable by controlling moisture and temperature .

Q. What are the critical physicochemical properties of this compound relevant to its stability in experimental storage?

- Key Data :

- LogP : 1.604 (indicates moderate hydrophobicity; use amber vials to prevent photodegradation).

- Boiling Point : 297°C (requires storage below 25°C in airtight containers).

- Flash Point : 128.8°C (store away from ignition sources).

Stability is enhanced by inert atmospheres (N2 or Ar) and desiccants to mitigate hydrolysis of the ester group .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar esters in nucleophilic acyl substitution reactions?

- Methodology : Perform kinetic studies using nucleophiles (e.g., amines, hydrazines) in polar aprotic solvents (e.g., DMF, DMSO). Monitor reaction rates via UV-Vis or HPLC. The electron-withdrawing ketone group in the 3-oxopropyl chain increases the electrophilicity of the ester carbonyl, accelerating nucleophilic attack compared to simpler ethyl benzoates. Compare with mthis compound ( ) to assess steric/electronic effects of the ester alkyl group .

Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For poorly diffracting crystals, apply twin refinement (SHELXD) or high-resolution synchrotron data. Cross-validate with DFT-optimized molecular geometries (e.g., Gaussian 16) to identify discrepancies in bond lengths/angles. Address disorder in the 3-oxopropyl chain by refining occupancy factors .

Q. How can this compound be utilized as a precursor in designing enzyme inhibitors, and what computational tools validate binding modes?

- Methodology : Functionalize the ketone group via reductive amination to generate amine derivatives targeting enzyme active sites (e.g., trypanothione reductase in ). Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities. Validate experimentally via enzyme inhibition assays (IC50 determination) and co-crystallization (PDB deposition, as in 6ER5). SAR studies should prioritize substituents on the benzoate ring for steric complementarity .

Q. What are the implications of conflicting data on the role of this compound in polymer resin formulations, and how can these be reconciled?

- Methodology : Compare resin performance metrics (e.g., degree of conversion, tensile strength) across studies using standardized protocols (e.g., ISO 4049). The compound’s efficacy as a co-initiator () depends on amine concentration and resin matrix composition. Replicate experiments with controlled amine/photoinitiator ratios (e.g., 1:1 vs. 1:2 CQ/amine) to isolate variables. Use FTIR to monitor real-time polymerization kinetics .

Q. Methodological Notes

- Synthesis & Purification : Prioritize anhydrous conditions to prevent ester hydrolysis.

- Analytical Cross-Validation : Combine XRD, NMR, and computational modeling to address structural uncertainties.

- Biological Assays : Include positive controls (e.g., known inhibitors) and triplicate measurements for statistical rigor.

Properties

IUPAC Name |

ethyl 4-(3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGGHWSPLSWRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373864 | |

| Record name | ethyl 4-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151864-81-2 | |

| Record name | ethyl 4-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151864-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.